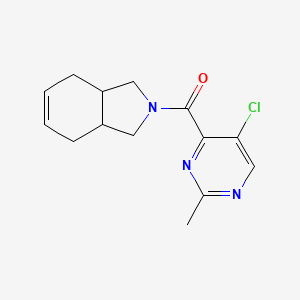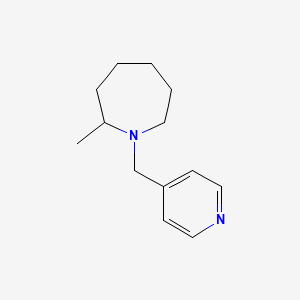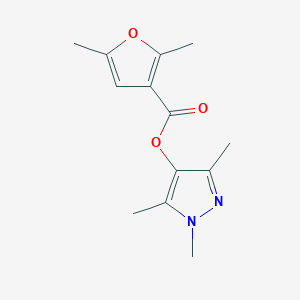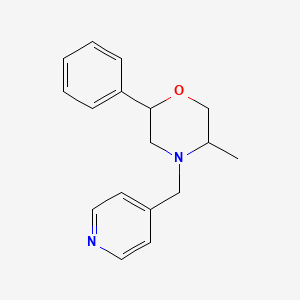
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPB is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is not fully understood. However, it has been shown to bind to certain proteins, including the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been associated with various diseases, including cancer and inflammatory disorders. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to inhibit the binding of BET proteins to chromatin, leading to a decrease in the expression of genes regulated by BET proteins.
Biochemical and Physiological Effects:
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has several advantages for use in lab experiments. It has a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is also fluorescent, making it useful for studying the localization and dynamics of proteins in living cells. However, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has some limitations. It is relatively expensive and can be difficult to synthesize. In addition, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has a short half-life in vivo, limiting its use in animal studies.
Orientations Futures
There are several future directions for the use of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate in scientific research. One potential application is in the development of novel cancer therapeutics. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more potent and selective inhibitors of BET proteins. Another potential application is in the study of epigenetic regulation. BET proteins play a crucial role in epigenetic regulation, and (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate could be used to study the role of BET proteins in various diseases. Finally, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate could be used as a tool for the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
Conclusion:
In conclusion, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is a unique chemical compound that has gained significant attention in scientific research. It has a high binding affinity for certain proteins and has been used as a tool for studying protein-protein interactions, protein localization, and the development of novel compounds with potential biological activity. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has several advantages for use in lab experiments, including its high binding affinity and fluorescence. However, it also has limitations, including its expense and short half-life in vivo. Future research could lead to the development of novel cancer therapeutics, a better understanding of epigenetic regulation, and the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
Méthodes De Synthèse
The synthesis of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is then purified by column chromatography to obtain a pure product.
Applications De Recherche Scientifique
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is widely used in scientific research due to its unique properties. It has been shown to have a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has also been used as a fluorescent probe to study the localization and dynamics of proteins in living cells. In addition, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been used as a building block for the synthesis of various compounds with potential biological activity.
Propriétés
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-12(9(2)16(3)15-8)18-13(17)10-5-4-6-11(14)7-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANKNOKGSXCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)

![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)


